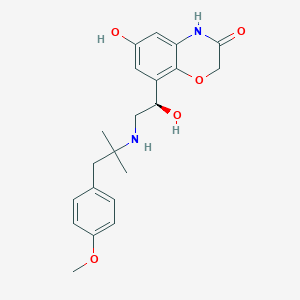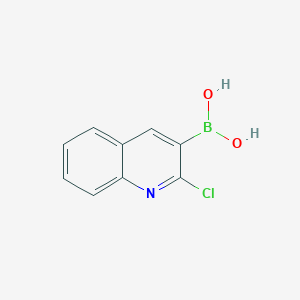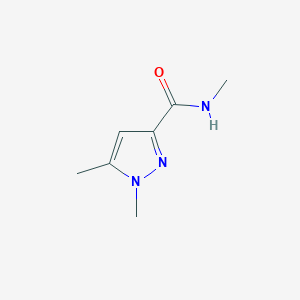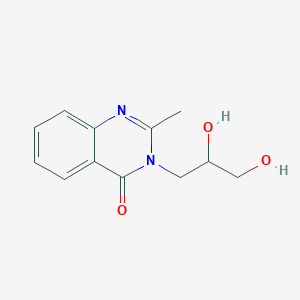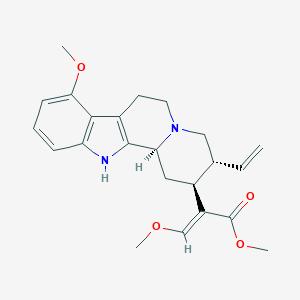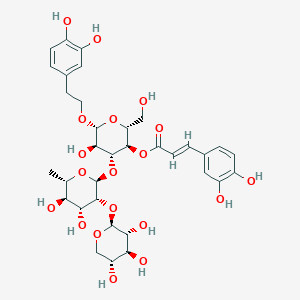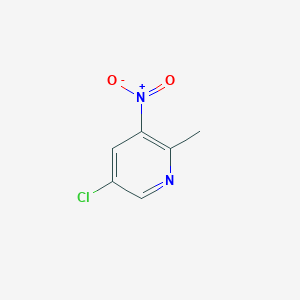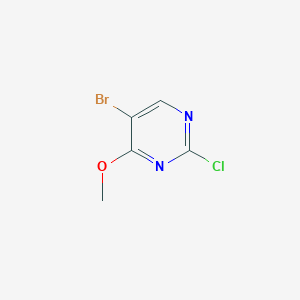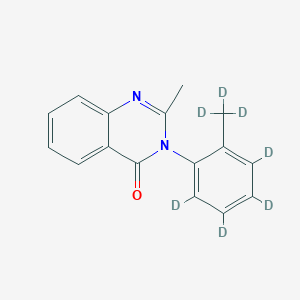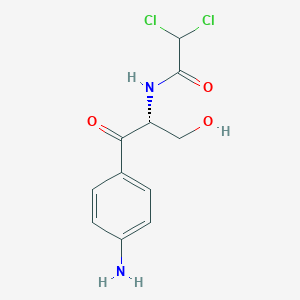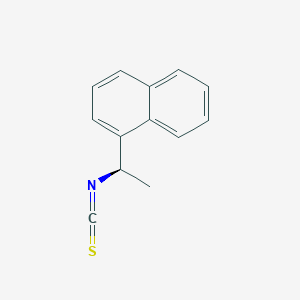
(R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate
Vue d'ensemble
Description
“®-(-)-1-(1-Naphthyl)ethyl isothiocyanate” is a chemical compound with the molecular formula C13H11NS and a molecular weight of 213.30 . It is classified as a Dangerous Good for transport .
Synthesis Analysis
This compound is naturally derived from the naphthyl group .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthyl group attached to an ethyl isothiocyanate group . This unique structure allows for the synthesis of novel compounds for medicinal chemistry, organic synthesis, and bioconjugation strategies.Chemical Reactions Analysis
“®-(-)-1-(1-Naphthyl)ethyl isothiocyanate” is stable in aqueous conditions and can be easily formed .Physical And Chemical Properties Analysis
“®-(-)-1-(1-Naphthyl)ethyl isothiocyanate” has a molecular weight of 213.30 and a molecular formula of C13H11NS .Applications De Recherche Scientifique
Chirality Recognition
The compound has been used as a chirality recognizing reagent, particularly for the determination of enantiomeric purity of chiral amines by NMR. It exhibits properties that make it suitable for this purpose, including stability and formation ease in aqueous conditions (JeonDong Ju et al., 2000).
Reactivity Studies
A study on the reactivity of the S−Si and S−H bonds in certain ruthenium complexes with isothiocyanates, including 1-naphthyl isothiocyanate, demonstrated the formation of κ2S,S-dithiocarbamato complexes. This provides insights into the reactivity and interaction of these compounds, contributing to the understanding of their potential applications in various chemical processes (I. Kovacs et al., 2001).
Stereoinversion and Synthesis
(R)-1-(1-Naphthyl)ethanol, an essential chiral substrate for the synthesis of various compounds, can be obtained through stereoinversion of its S-isomer using whole cell biocatalysis with Candida parapsilosis. This demonstrates the role of (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate in facilitating stereoselective synthesis processes (S. Amrutkar et al., 2013).
Liquid Chromatography
The compound has been employed in high-performance liquid chromatography (HPLC) for the enantioseparation of bupropion, showcasing its utility in analytical chemistry for separating and analyzing enantiomers in pharmaceuticals (R. Bhushan & S. Batra, 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[(1R)-1-isothiocyanatoethyl]naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NS/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJWLIIUEIYCSF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426818 | |
| Record name | (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate | |
CAS RN |
138617-82-0 | |
| Record name | (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate a suitable reagent for determining the enantiomeric purity of chiral amines?
A1: (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate, along with its counterpart (S)-1-Phenylethyl isothiocyanate, exhibit excellent properties as chirality recognizing reagents. [] These compounds react with chiral amines to form diastereomeric thiourea derivatives. These derivatives possess distinct NMR spectral characteristics, allowing for the easy identification and quantification of the individual enantiomers in a mixture.
Q2: What are the advantages of using (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate and (S)-1-Phenylethyl isothiocyanate for this application?
A2: The research highlights a key advantage of these compounds: their stability and reactivity in aqueous conditions. [] This property simplifies the experimental procedure, making them particularly useful for analyzing chiral amines that might be sensitive to other, harsher reaction conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



